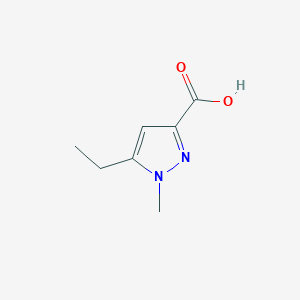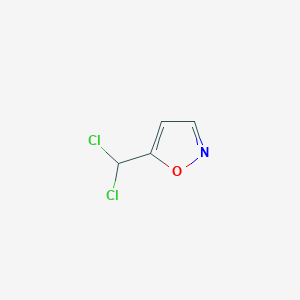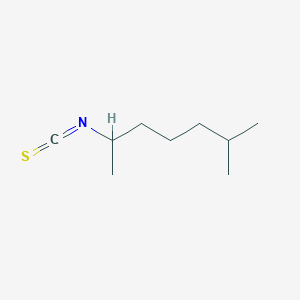
2-异硫氰酸基-6-甲基庚烷
描述
2-Isothiocyanato-6-methylheptane is a chemical compound with the molecular formula C9H17NS . It is an isothiocyanate, which is a class of compounds that are typically prepared using amines and are known for their biological activity .
Synthesis Analysis
Isothiocyanates can be synthesized using various methods. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as a solvent . Another method involves a multicomponent reaction using isocyanides, elemental sulfur, and amines . These methods have been developed with considerations for low toxicity, safety, cost-effectiveness, and high output rate .Molecular Structure Analysis
The molecular structure of 2-Isothiocyanato-6-methylheptane consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The classification of isothiocyanates depends on the types of their substrates, which can be aliphatic, terpenoids, and aromatic compounds .Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed that uses isocyanides, elemental sulfur, and amines . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Physical And Chemical Properties Analysis
Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They are known for their unique chemical reactivity and possess anti-cancer, anti-inflammatory, and neuroprotective properties . Structural differences lead to differences in lipophilicity and hydrophilicity .科学研究应用
Organic Synthesis
Isothiocyanates, including 2-Isothiocyanato-6-methylheptane, are widely used as intermediates in organic synthesis . They exhibit high and versatile reactivity, making them valuable in the creation of a variety of complex organic compounds .
Anticancer Research
Isothiocyanates have been suggested to have anti-tumor activity . They express significant antiproliferative activity , which could make 2-Isothiocyanato-6-methylheptane a potential candidate for cancer research and treatment.
Anti-inflammatory Research
Isothiocyanates have demonstrated anti-inflammatory properties . This suggests that 2-Isothiocyanato-6-methylheptane could be used in research aimed at developing new anti-inflammatory drugs or treatments.
Antioxidative Research
Isothiocyanates also possess antioxidative properties . Therefore, 2-Isothiocyanato-6-methylheptane could be used in studies focusing on oxidative stress and related health conditions.
Neurological Disorder Research
Certain isothiocyanates have shown neuroprotective activity in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This opens up the possibility of 2-Isothiocyanato-6-methylheptane being used in similar neurological research.
Food Preservation
The anti-microbial nature of certain isothiocyanates makes them useful in food preservation . 2-Isothiocyanato-6-methylheptane could potentially be used in research related to food safety and preservation.
作用机制
Target of Action
2-Isothiocyanato-6-methylheptane, also known as Octodrine or DMHA, is a stimulant drug . Isothiocyanates, the family to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .
Mode of Action
Isothiocyanates are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction with protein targets is a key aspect of their mode of action. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Biochemical Pathways
Isothiocyanates affect multiple biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and have effects on heat shock proteins . They also inhibit angiogenesis and metastasis . These pathways play crucial roles in cellular function and response to stress, and their modulation by isothiocyanates contributes to the compounds’ protective effects.
Pharmacokinetics
The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . Membrane transport of isothiocyanates is mediated by BCRP, MRP1, and MRP2 transporters . These properties influence the bioavailability of isothiocyanates and their ultimate effects in the body.
Result of Action
The result of the action of isothiocyanates includes the induction of stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation . At high concentrations, they can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . These effects at the molecular and cellular level underlie the protective effects of isothiocyanates against various diseases.
Action Environment
The activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage . Consequently, the formation of isothiocyanates serves as a defensive mechanism protecting the plant from injury . This suggests that environmental factors can influence the action, efficacy, and stability of isothiocyanates.
安全和危害
未来方向
The synthesis of isothiocyanates has the potential for industrial production due to its low toxicity, safety, less by-products, and simple operation . Future research could focus on developing more sustainable and cost-effective synthesis methods, as well as exploring the diverse bioactivities of various isothiocyanates .
属性
IUPAC Name |
2-isothiocyanato-6-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8(2)5-4-6-9(3)10-7-11/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVEJXQDMOGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374944 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194086-70-9 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 194086-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
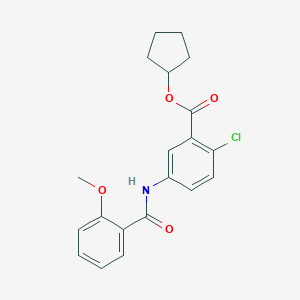
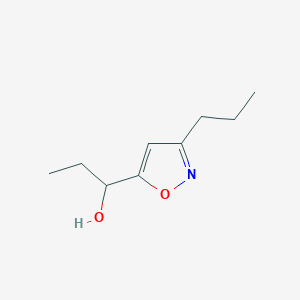
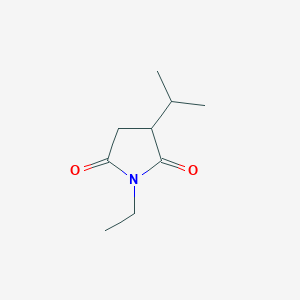

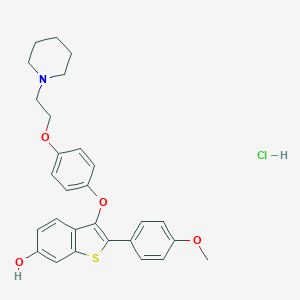
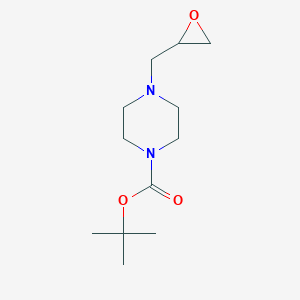

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
